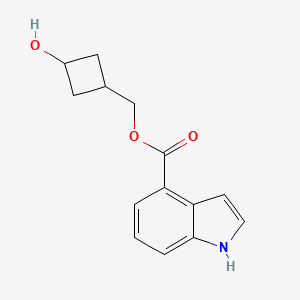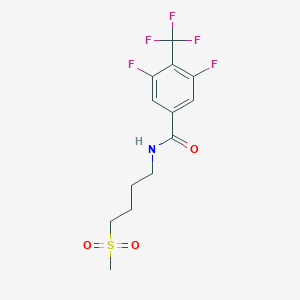
(3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate, also known as HCIM, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. HCIM is a cyclic derivative of indole-4-carboxylic acid and has been found to have various biochemical and physiological effects. In
作用机制
The mechanism of action of (3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and modulation of neurotransmitter activity. (3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression regulation. (3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate has also been found to modulate the activity of the neurotransmitter serotonin, which is involved in mood regulation.
Biochemical and Physiological Effects:
(3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate has been found to have various biochemical and physiological effects. In addition to its enzyme inhibition and neurotransmitter modulation, (3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate has been found to induce cell death in certain cancer cells, inhibit the growth of certain bacteria, and modulate the activity of certain ion channels. (3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
实验室实验的优点和局限性
(3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate has several advantages for lab experiments, including its high yield synthesis, cost-effectiveness, and potential for use in drug discovery and development. However, (3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate also has some limitations, including its limited solubility in water and potential for toxicity at high doses.
未来方向
There are several future directions for research on (3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate. One area of research could be the development of (3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate derivatives with improved solubility and reduced toxicity. Another area of research could be the investigation of (3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate's potential as an anti-cancer agent in vivo. Additionally, further research is needed to fully understand the mechanism of action of (3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate and its potential for the treatment of neurological disorders.
In conclusion, (3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate is a promising compound for scientific research with potential applications in drug discovery and development, cancer research, and neuroscience. Its synthesis method is cost-effective and yields high purity product. (3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate has various biochemical and physiological effects, including enzyme inhibition, neurotransmitter modulation, and anti-inflammatory effects. While (3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate has some limitations, further research on its potential as a therapeutic agent is warranted.
合成方法
The synthesis of (3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate involves the reaction of indole-4-carboxylic acid with cyclobutanone in the presence of a base catalyst. The resulting product is a white crystalline solid that can be purified by recrystallization. The yield of (3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate synthesis is high, making it a cost-effective compound for scientific research.
科学研究应用
(3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate has shown potential in various scientific research applications, including drug discovery and development, cancer research, and neuroscience. (3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate has been found to inhibit the activity of certain enzymes, making it a potential candidate for drug discovery and development. In cancer research, (3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate has been shown to induce cell death in certain cancer cells, making it a potential anti-cancer agent. In neuroscience, (3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate has been found to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
属性
IUPAC Name |
(3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-10-6-9(7-10)8-18-14(17)12-2-1-3-13-11(12)4-5-15-13/h1-5,9-10,15-16H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLFJZBZXMXFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)COC(=O)C2=C3C=CNC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-one](/img/structure/B7429855.png)
![1-[2-[1-[(5-Cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]ethyl]-4-fluorophenyl]piperidin-4-ol](/img/structure/B7429858.png)

![1-[1-[(4-Acetamidophenyl)carbamothioyl]pyrrolidin-3-yl]triazole-4-carboxamide](/img/structure/B7429880.png)
![Ethyl 4-[(3-pyridin-3-ylpyrrolidine-1-carbonyl)amino]benzoate](/img/structure/B7429883.png)
![4-Amino-1-[3-(aminomethyl)-4-methylpiperidin-1-yl]-4-phenylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7429889.png)

![3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol](/img/structure/B7429902.png)
![methyl (3S,4S)-4-methyl-1-[[4-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]pyrrolidine-3-carboxylate](/img/structure/B7429906.png)
![N'-methoxy-N-[4-(5-methyltriazol-1-yl)phenyl]-N'-(oxan-4-ylmethyl)oxamide](/img/structure/B7429911.png)

![4-[[[5-(1,2-Oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]-1-propylpyrrolidin-2-one](/img/structure/B7429922.png)
![[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl 3-oxocyclopentane-1-carboxylate](/img/structure/B7429927.png)
![tert-butyl N-[1-[(1-methoxypiperidin-4-yl)carbamoyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B7429928.png)